molecular formula C25H23ClN2O5 B8091363 1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B8091363
M. Wt: 466.9 g/mol
InChI Key: QICGSIQQNLMAOI-UHFFFAOYSA-N
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Description

This compound is a substituted isoquinolin-3(4H)-one derivative featuring a 4-chlorophenyl group at position 1, a 4-nitrophenyl group at position 2, and methoxy/isopropoxy substituents at positions 6 and 7. Its structural complexity arises from the fused isoquinoline core and electron-withdrawing groups (e.g., nitro, chloro), which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICGSIQQNLMAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one is a complex organic compound belonging to the isoquinolinone family. Its unique structural features, including the presence of various functional groups, suggest potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound based on recent research findings, highlighting its pharmacological properties and potential therapeutic applications.

Structural Features

The compound consists of a dihydroisoquinoline core with several substituents:

  • 4-Chlorophenyl group : Known for enhancing biological activity.
  • Isopropoxy group : Imparts lipophilicity, potentially aiding in membrane permeability.
  • Methoxy group : Often associated with increased biological activity due to electron-donating properties.
  • 4-Nitrophenyl group : May contribute to various interactions with biological targets.

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Isoquinoline derivatives are noted for their effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential as acetylcholinesterase and urease inhibitors has been documented.

The biological activity of 1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one likely involves interactions with specific enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one exhibit significant antitumor properties. For instance, isoquinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of related compounds against bacteria such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The structure-activity relationship suggests that the presence of nitro and chlorophenyl groups enhances this activity.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. In vitro assays revealed that it exhibits competitive inhibition characteristics with IC50 values comparable to established inhibitors. Additionally, it showed promising urease inhibitory activity, which could be beneficial in treating conditions like urease-related infections.

Data Table

Biological ActivityTest Organism/TargetIC50 (µM)Reference
AntitumorCancer Cell Lines10.5
AntimicrobialSalmonella typhi15.0
Bacillus subtilis12.5
AChE InhibitionHuman AChE5.0
Urease InhibitionUrease Enzyme8.0

Case Studies

  • Antitumor Efficacy : A study investigated the effects of isoquinoline derivatives on human cancer cell lines and found that they significantly reduced cell viability through apoptosis induction mechanisms.
  • Antimicrobial Screening : Another study assessed the antimicrobial properties against multiple bacterial strains, confirming the effectiveness of compounds with similar structures in inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analog

Compound: (S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,2-dihydroisoquinolin-3(4H)-one (NVP-CGM097) PDB Entry: 4T4

Property Target Compound NVP-CGM097
Core Structure Isoquinolin-3(4H)-one with 4-nitrophenyl at position 2 Isoquinolin-3(4H)-one with 4-(methylamino-cyclohexyl-piperazinyl) at position 2
Substituents - 4-Chlorophenyl (position 1)
- 4-Nitrophenyl (position 2)
- Methoxy/isopropoxy (positions 6/7)
- 4-Chlorophenyl (position 1)
- Complex cyclohexyl-piperazine substituent (position 2)
- Methoxy/isopropoxy (positions 6/7)
Molecular Weight Not explicitly reported (estimated ~550–600 g/mol) 659.257 g/mol
Chirality Not specified Defined (S)-configuration at position 1
Biological Activity Undocumented (inference: potential kinase inhibition due to nitro group’s electronic effects) Binds MDM2-p53 interaction site; studied as a p53-MDM2 interaction inhibitor
Synthetic Complexity Likely high (due to nitro group’s reactivity and steric hindrance) Very high (requires stereoselective synthesis of cyclohexyl-piperazine moiety)
Applications Hypothesized as a precursor or intermediate in drug discovery Validated as a therapeutic candidate in oncology

Key Differences and Implications

In contrast, NVP-CGM097’s methylamino-cyclohexyl-piperazinyl group enables hydrophobic interactions and hydrogen bonding via the piperazine ring, critical for its high-affinity binding to MDM2 .

Solubility and Bioavailability :

  • The nitro group in the target compound may reduce aqueous solubility compared to NVP-CGM097, which benefits from the polar piperazine moiety. This could limit the target compound’s pharmacokinetic profile in vivo.

Metabolic Stability :

  • Nitro groups are prone to metabolic reduction, which could lead to reactive intermediates or rapid clearance. NVP-CGM097’s piperazine ring, however, is metabolically stable, contributing to its longer half-life in biological systems .

Research Findings and Data

Structural Analysis

Both compounds require advanced crystallographic techniques (e.g., SHELX programs) for structural determination due to their complexity . The nitro group in the target compound may induce planarity in the isoquinoline core, whereas NVP-CGM097’s bulky substituent introduces conformational flexibility, as observed in its PDB structure (4T4) .

Pharmacological Potential

  • NVP-CGM097: Demonstrated nanomolar inhibition of MDM2-p53 interactions, with in vivo efficacy in xenograft models .

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